molecular formula C5H5BrO B1590885 2-Bromo-3-methylfuran CAS No. 64230-60-0

2-Bromo-3-methylfuran

Cat. No.: B1590885
CAS No.: 64230-60-0
M. Wt: 161 g/mol
InChI Key: NAJBSJDAKSSYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylfuran can be synthesized through several methods. One common approach involves the bromination of 3-methylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted furans depending on the nucleophile used.

    Oxidation: Furan-2-carboxylic acid or other oxidized derivatives.

    Reduction: 3-Methylfuran.

Scientific Research Applications

2-Bromo-3-methylfuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-3-methylfuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In oxidation and reduction reactions, the compound undergoes electron transfer processes facilitated by the respective reagents .

Comparison with Similar Compounds

  • 3-Bromo-2-methylfuran
  • 2-Bromo-5-methylfuran
  • 3-Methylfuran

Comparison: 2-Bromo-3-methylfuran is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to 3-Bromo-2-methylfuran, it exhibits different substitution patterns and reactivity profiles. The presence of the bromine atom at the 2-position makes it more susceptible to nucleophilic substitution compared to 3-Methylfuran, which lacks a halogen substituent .

Properties

IUPAC Name

2-bromo-3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJBSJDAKSSYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562198
Record name 2-Bromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64230-60-0
Record name 2-Bromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methylfuran
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methylfuran
Reactant of Route 3
2-Bromo-3-methylfuran
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-methylfuran
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-methylfuran
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-methylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.